Rabeprazole N-Oxide (CAS 924663-38-7), officially designated as Rabeprazole EP Impurity D and USP Related Compound B, is a critical oxidative degradation product and process impurity of the proton pump inhibitor Rabeprazole. Formed via the over-oxidation of the pyridine ring during API synthesis or under oxidative environmental stress, it possesses a molecular weight of 375.44 g/mol . In industrial procurement, this compound is not utilized as a bulk reagent but is exclusively sourced as a high-purity analytical reference standard. It is essential for CDMOs, CROs, and QC laboratories to calibrate high-performance liquid chromatography (HPLC) and mass spectrometry (LC-MS) systems, ensuring that Rabeprazole API and formulated drug products meet stringent pharmacopeial impurity thresholds, typically restricted to <0.1% peak area [1].
In pharmaceutical impurity profiling, substituting Rabeprazole N-Oxide with closely related analogs like Omeprazole N-oxide or other Rabeprazole degradation products (such as Rabeprazole sulfone or Rabeprazole sulfide) is analytically invalid. Regulatory bodies mandate the exact structural match to validate analytical methods for specificity, Limit of Detection (LOD), and Limit of Quantitation (LOQ) [1]. Furthermore, Rabeprazole N-Oxide and Rabeprazole sulfone are isobaric, both adding +16 Da to the parent API mass; therefore, generic mass-based detection without the exact N-oxide reference standard to map specific retention times and MS/MS fragmentation patterns will result in co-quantification errors and potential batch rejection [2].
Rabeprazole N-Oxide and Rabeprazole sulfone both possess a molecular weight of 375.44 g/mol, representing a +16 Da mass shift from the parent Rabeprazole API. Because they share an identical precursor ion mass, standard single-quadrupole MS cannot distinguish between them [1]. Procuring the exact Rabeprazole N-Oxide standard is mandatory to map its unique collision-induced dissociation (CID) fragmentation pathways and establish its distinct chromatographic retention time relative to the sulfone. Without this standard, analysts cannot achieve baseline resolution or accurate quantification of these two distinct over-oxidation pathways [1].
| Evidence Dimension | Precursor Mass and Structural Differentiation |
| Target Compound Data | Rabeprazole N-Oxide: m/z 376 [M+H]+ (Requires MS/MS and RT mapping) |
| Comparator Or Baseline | Rabeprazole Sulfone: m/z 376 [M+H]+ (Isobaric) |
| Quantified Difference | Δm = 0 Da (Isobaric), necessitating exact standard for orthogonal separation |
| Conditions | LC-MS/MS Impurity Profiling |
It prevents false-positive quantification between two major isobaric impurities, ensuring accurate stability-indicating assay results.
During the synthesis of Rabeprazole sodium, the oxidation of the sulfide precursor must be strictly controlled to prevent the formation of over-oxidized impurities. Quantitative tracking using the Rabeprazole N-Oxide standard demonstrates that optimized quenching (e.g., using sodium hypochlorite control at 0-5 °C) restricts N-oxide formation to 0.02–0.05% [1]. In contrast, unoptimized or unmonitored reactions can see combined over-oxidation impurities spike to 0.25–0.27%, exceeding regulatory limits [1]. Procuring this standard allows process chemists to precisely calibrate HPLC methods to monitor the reaction in real-time and halt oxidation before impurity thresholds are breached.
| Evidence Dimension | Over-oxidation Impurity Yield |
| Target Compound Data | 0.02–0.05% N-oxide under optimized, monitored conditions |
| Comparator Or Baseline | Up to 0.27% impurities in unoptimized/unmonitored baseline processes |
| Quantified Difference | >5-fold reduction in over-oxidation impurities via standard-calibrated monitoring |
| Conditions | NaOCl-mediated sulfoxidation at 0-5 °C |
Enables CDMOs to monitor and optimize API synthesis in real-time, preventing costly batch rejections due to out-of-specification impurity levels.
Under European Pharmacopoeia (EP) and United States Pharmacopeia (USP) guidelines, Rabeprazole API must be rigorously tested for related substances. The EP monograph specifies a strict acceptance criterion for Rabeprazole Impurity D (N-Oxide) at <0.1% peak area [1]. Using a generic baseline or theoretical response factor is insufficient for regulatory filing; the exact Rabeprazole N-Oxide reference standard must be procured to determine the precise Relative Response Factor (RRF) and Relative Retention Time (RRT) for accurate integration [2]. This ensures the LOD and LOQ are empirically validated below the 0.1% threshold.
| Evidence Dimension | Regulatory Limit of Quantitation (LOQ) |
| Target Compound Data | Empirically validated LOQ <0.1% using exact reference standard |
| Comparator Or Baseline | Uncalibrated generic methods (Cannot legally prove <0.1% compliance) |
| Quantified Difference | Absolute compliance with EP/USP <0.1% limit vs. regulatory rejection |
| Conditions | Pharmacopeial HPLC-UV Release Testing |
Mandatory for legal batch release and regulatory filing of Rabeprazole API and finished dosage forms.
Rabeprazole N-Oxide is essential for validating stability-indicating HPLC and LC-MS methods. By spiking the standard into Rabeprazole samples subjected to oxidative stress (e.g., peroxide exposure or sonochemical oxidation), QC labs can prove that their chromatographic methods successfully resolve the N-oxide degradation product from the parent API and other degradants [1].
During the scale-up of Rabeprazole synthesis, process chemists use the N-oxide standard to monitor the sulfoxidation step. Quantifying N-oxide levels in real-time allows for the precise adjustment of oxidant stoichiometry and quenching agents, ensuring that over-oxidation is minimized and API yield is maximized without exceeding the 0.1% impurity threshold [2].
For commercial batch release, CDMOs and pharmaceutical manufacturers utilize Rabeprazole N-Oxide (USP Related Compound B / EP Impurity D) as a quantitative reference standard. It is used to establish system suitability, relative retention times, and response factors in routine HPLC-UV QC testing, ensuring every batch of Rabeprazole sodium complies with global regulatory monographs [3].
Irritant;Health Hazard